SR1664

Descripción

Overview of PPARγ as a Nuclear Receptor and Transcription Factor

PPARγ is a member of the nuclear receptor superfamily and functions as a ligand-inducible transcription factor. frontiersin.orguth.edunih.govjst.go.jpsigmaaldrich.comcreative-diagnostics.com Since its identification in the early 1990s, PPARγ has been recognized for its critical role in adipocyte differentiation, maintenance, and function. frontiersin.org As a transcription factor, PPARγ regulates the expression of a wide array of genes. frontiersin.orgjst.go.jp

The PPARG gene, located on chromosome 3p25, gives rise to several mRNA and protein isoforms through alternative promoter usage and mRNA splicing. frontiersin.org The two main isoforms detected in humans and mice are PPARγ1 and PPARγ2. wikipedia.orgnih.gov PPARγ1 is broadly expressed in various tissues, including adipose tissue, liver, colon, heart, epithelial cells, and skeletal muscle. frontiersin.org PPARγ2, which contains an additional 28 amino acids at its N-terminus, is predominantly found in adipose tissue and the intestine. frontiersin.orgwikipedia.orgnih.gov The ratio of PPARγ1 to PPARγ2 can vary between individuals and may be modulated in disease states. nih.gov PPARγ is also present in numerous cells of the immune system, such as monocytes/macrophages, dendritic cells, and T lymphocytes. frontiersin.org

PPARγ plays a pivotal role in regulating gene networks involved in metabolic homeostasis, particularly in adipogenesis, lipid metabolism, and glucose homeostasis. frontiersin.orgjst.go.jpcreative-diagnostics.comnih.govfrontiersin.orgmdpi.comnih.govoup.comnih.govmdpi.com It is considered a master regulator of adipocyte differentiation. frontiersin.orgjst.go.jpmdpi.comscispace.com In adipose tissue, PPARγ activation promotes the expression of genes involved in the uptake, transport, activation, and esterification of fatty acids. mdpi.com PPARγ also influences the production of adipokines, such as adiponectin, which are important for improving obesity and metabolic diseases. mdpi.com Furthermore, PPARγ is crucial for controlling gene networks related to glucose homeostasis, including increasing the expression of glucose transporter type 4 (Glut4). nih.gov Dysregulation of PPARγ signaling is linked to metabolic disorders. frontiersin.orgnih.govmdpi.com

Isoforms and Tissue Distribution of PPARγ

Ligand-Activated Transcription and Coregulator Recruitment

PPARγ exerts its gene regulatory effects through ligand-activated transcription. frontiersin.orguth.edujst.go.jpsigmaaldrich.comfrontiersin.orgmdpi.commedchemexpress.commdpi.comfrontiersin.org In the absence of a ligand, PPARγ typically associates with corepressor proteins like silencing mediator of retinoid and thyroid hormone receptor (SMRT) and nuclear receptor corepressor 1 (NCoR), which repress gene transcription. jst.go.jpfrontiersin.orgnih.gov Upon ligand binding to the ligand-binding domain (LBD), PPARγ undergoes a conformational change, particularly in helix 12. jst.go.jpfrontiersin.orgfrontiersin.org This conformational change leads to the dissociation of corepressors and the recruitment of coactivator proteins, such as PGC1-α, TIF2, SRC1, and CBP/p300, forming a coactivator complex that promotes the transcription of target genes. jst.go.jpfrontiersin.orgnih.govoup.com PPARγ binds to specific DNA sequences called PPAR response elements (PPREs), typically as a heterodimer with the retinoid X receptor (RXR). frontiersin.orgsigmaaldrich.comnih.govwikipedia.org

Historical Context of PPARγ Ligands: Thiazolidinediones (TZDs)

Thiazolidinediones (TZDs), also known as glitazones, are a class of synthetic compounds that were among the first high-affinity ligands identified for PPARγ. nih.govjst.go.jpwikipedia.orgnih.govmdpi.comnih.govscispace.commdpi.commedchemexpress.commdpi.comwikipedia.orgf1000research.comjci.orgnih.govcaymanchem.comaafp.orgnih.govdiabetesjournals.orgresearchgate.netnih.gov Their discovery and introduction in the late 1990s marked a significant development in targeting PPARγ for therapeutic purposes. uth.eduscispace.comwikipedia.orgnih.gov

TZDs have demonstrated therapeutic efficacy in metabolic disorders, primarily through their insulin-sensitizing effects. nih.govmdpi.comcaymanchem.comaafp.orgdiabetesjournals.orgnih.govtandfonline.com They are potent insulin sensitizers used in the treatment of type 2 diabetes mellitus, improving glycemic control and reducing insulin resistance. uth.edunih.govscispace.commdpi.comf1000research.comjci.orgdiabetesjournals.orgresearchgate.netnih.gov TZDs enhance insulin action and increase insulin sensitivity in peripheral tissues. mdpi.comnih.gov Studies have shown that TZDs can improve parameters of metabolic syndrome, such as decreasing triglycerides and increasing HDL-cholesterol levels. aafp.orgtandfonline.com Pioglitazone, a TZD, has also been suggested to exert cardioprotective action in some studies. mdpi.comresearchgate.net

Despite their efficacy, the clinical use of TZDs has been limited by several adverse effects. nih.govjst.go.jpwikipedia.orgnih.govmdpi.commedchemexpress.commdpi.comf1000research.comjci.orgnih.govcaymanchem.comnih.govresearchgate.netnih.gove-dmj.orgdiabetesjournals.org These limitations include weight gain, fluid retention and edema, bone loss, and an increased risk of congestive heart failure. uth.eduwikipedia.orgnih.govnih.govmdpi.commedchemexpress.comjci.orgresearchgate.netnih.govdiabetesjournals.org Some TZDs, such as troglitazone, were withdrawn from the market due to hepatotoxicity. scispace.comnih.gov Concerns have also been raised regarding a potential increased risk of bladder cancer with pioglitazone. uth.eduscispace.comresearchgate.nete-dmj.org These limitations have driven the search for novel PPARγ-modulating therapeutics with improved safety profiles. uth.eduf1000research.comjci.orgresearchgate.net

Propiedades

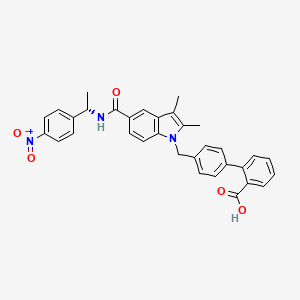

IUPAC Name |

2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJDFXNUWZTHIM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sr1664: a Selective Pparγ Modulator Spparγm

Identification and Classification as a Non-Agonist PPARγ Ligand

SR1664 was identified as part of an effort to develop novel synthetic compounds that bind tightly to PPARγ but are devoid of classical agonism. The goal was to create anti-diabetes drugs optimized for inhibiting Cdk5-mediated phosphorylation of PPARγ without the typical side effects associated with full agonists like TZDs. nih.govnih.gov this compound is classified as a non-agonist PPARγ ligand. nih.govnih.gov Unlike full agonists such as rosiglitazone, this compound demonstrates essentially no transcriptional agonism in classical transcriptional activity assays. nih.gov It binds to PPARγ with high affinity, reported in the low to mid nanomolar range. nih.govmpg.de This classification as a non-agonist is based on its inability to robustly induce the transcriptional activity of PPARγ in standard reporter assays and its failure to induce lipid accumulation or adipocyte-specific gene expression in differentiated cell models, actions typically associated with full agonists. ahajournals.org

Distinctive Binding Mode and Structural Analysis

This compound exhibits a unique binding mode within the PPARγ ligand-binding domain (LBD) that distinguishes it from classical agonists. nih.govnih.gov Structural studies, including X-ray co-crystal structures and in silico docking simulations, have been employed to understand the basis of this compound's interactions with PPARγ. nih.govnih.govresearchgate.net

Interaction with PPARγ Ligand Binding Domain (LBD)

This compound binds to the PPARγ LBD. nih.govnih.govnih.gov Despite its altered mode of binding compared to full agonists like rosiglitazone, this compound interacts with some of the same core residues within the PPARγ LBD. nih.govresearchgate.net In silico docking studies suggest that the phenyl substituted nitro group of this compound may clash with hydrophobic side chains in the H11 region of PPARγ, potentially explaining the lack of stabilization of H12 and destabilization of the H11 region. nih.govresearchgate.net Surface plasmon resonance studies have confirmed that this compound has strong binding affinity for the PPARγ LBD. nih.gov

Structural Determinants of Ligand-Mediated PPARγ Repression

This compound has been described as a PPARγ antagonist. medchemexpress.comnih.govmedchemexpress.com Structural analysis has aimed to identify the mechanisms by which this compound mediates PPARγ repression. nih.govnih.gov Studies suggest that this compound actively antagonizes PPARγ through an AF2 mediated clash. nih.gov This structural mechanism contributes to the ligand-mediated repression of PPARγ activity. nih.govnih.govrcsb.orgsigmaaldrich.com

Comparison of Binding to Orthosteric vs. Alternate Sites

The PPARγ LBD is known to have a large, hydrophobic cavity that can potentially accommodate ligands in both orthosteric and alternate binding sites. nih.gov While traditional agonists like TZDs primarily bind to the orthosteric pocket, this compound has been shown to bind to an alternate binding site. nih.govnih.gov This alternate site is located between helices H2b, H3, and the β-sheets. nih.gov The binding of this compound at this alternate site is distinct from the binding mode of orthosteric covalent inhibitors and can effectively block the phosphorylation of Ser273. nih.govrsc.org Studies comparing the binding of this compound and covalent inhibitors like GW9662 suggest that this compound can bind to the alternate site even in the presence of an orthosteric ligand, indicating a complex interplay between these binding regions. nih.govelifesciences.orgnih.gov

Mechanism of Action of this compound in PPARγ Modulation

This compound modulates PPARγ activity through mechanisms distinct from classical agonism. nih.govnih.gov Its primary mechanism of action involves interfering with post-translational modification of PPARγ, specifically phosphorylation. nih.govnih.govmedchemexpress.comrsc.orgnih.gov

Inhibition of Cdk5-Mediated PPARγ Phosphorylation at Serine 273 (Ser273/S273)

A key aspect of this compound's mechanism is its potent inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (Ser273). nih.govnih.govmpg.deresearchgate.netmedchemexpress.comrsc.orgelifesciences.orgnih.govresearchgate.netnih.govconicet.gov.arjppres.comuni.lunih.govresearchgate.net This phosphorylation event, induced by Cdk5, is associated with dysregulated expression of genes linked to obesity and diabetes. nih.govahajournals.org this compound effectively blocks this phosphorylation in cultured adipocytes and in insulin-resistant mouse models. nih.govnih.govahajournals.org The inhibition of Ser273 phosphorylation by this compound occurs by a ligand-dependent mechanism, requiring binding to the PPARγ LBD. ahajournals.org This binding induces a conformational change in the LBD that interferes with Cdk5's ability to phosphorylate Ser273. nih.govahajournals.org In vitro assays have shown this compound potently inhibits Cdk5-mediated PPARγ phosphorylation with an IC50 of 80 nM and a Ki of 28.67 nM. medchemexpress.commedchemexpress.com This specific inhibition of phosphorylation, without inducing classical agonism, is considered a key factor in this compound's anti-diabetic effects. nih.govnih.govrsc.org

In Vitro Cdk5-Mediated PPARγ Phosphorylation Inhibition

| Compound | IC50 (nM) | Ki (nM) | Reference |

| This compound | 80 | 28.67 | medchemexpress.commedchemexpress.com |

| Rosiglitazone | 20-200 | Not specified | nih.gov |

| MRL24 | 20-200 | Not specified | nih.gov |

| UHC1 | Not specified | Strong binding affinity | nih.gov |

| SB1404 | Inhibitory activity | Not specified | nih.govrsc.org |

| SB1453 | Effective decrease in vivo | Not specified | rsc.org |

This inhibition of Cdk5-mediated phosphorylation at Ser273 by this compound is a crucial aspect of its selective modulation of PPARγ, contributing to its beneficial metabolic effects without the adverse outcomes associated with full PPARγ activation. nih.govrsc.orgnih.gov

Impact on Transcriptional Activity

Conventional PPARγ agonists, such as TZDs like rosiglitazone and pioglitazone, exert their effects primarily by binding to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent activation of target gene transcription. nih.govosti.gov This transcriptional activation leads to the expression of genes involved in adipogenesis and glucose and lipid metabolism. frontiersin.orgnih.gov

In contrast, this compound demonstrates a markedly different impact on PPARγ transcriptional activity. Studies using classical transcriptional activity assays have shown that this compound exhibits essentially no transcriptional agonism across a range of concentrations when compared to full agonists like rosiglitazone or even partial agonists like MRL24. nih.gov This lack of robust transcriptional induction distinguishes this compound from traditional PPARγ agonists. ahajournals.org While this compound binds to the PPARγ LBD, its binding mode appears to be altered compared to full agonists, which may explain its inability to induce the full transcriptional program. nih.gov For instance, this compound treatment does not significantly alter the occupancy of PPARγ on the promoter of target genes like aP2, nor does it effectively recruit coactivators such as steroid receptor co-activator-1 (SRC1) to these promoters. ahajournals.orgresearchgate.net This suggests a mechanistic shift in the recruitment of transcriptional regulators compared to full agonists. ahajournals.org

Despite its minimal transcriptional agonism, this compound has been shown to block the Cdk5-mediated phosphorylation of PPARγ at Ser273, an event linked to dysregulated gene expression in obesity. nih.govcaymanchem.com This inhibition of phosphorylation by this compound is associated with the restoration of a more normal pattern of expression for a subset of genes that are dysregulated in obesity, including insulin-sensitizing adipokines like adiponectin. ahajournals.orgnih.govnih.gov This suggests that this compound's beneficial metabolic effects are not dependent on classical transcriptional activation but rather on preventing the inhibitory effects of Cdk5-mediated phosphorylation on specific gene sets. nih.govnih.gov

Role of Cdk5 in PPARγ Dysregulation in Metabolic Diseases

Cyclin-dependent kinase 5 (Cdk5) is a protein kinase that plays a significant role in the dysregulation of PPARγ activity in the context of metabolic diseases, particularly obesity and insulin resistance. frontiersin.orgcapes.gov.br In obese states induced by high-fat feeding, Cdk5 is activated in adipose tissues. nih.govcapes.gov.br Activated Cdk5 then phosphorylates PPARγ at a specific residue, serine 273 (Ser273, corresponding to Ser245 in the PPARγ1 isoform) within the ligand-binding domain. nih.govnih.govfrontiersin.org

This Cdk5-mediated phosphorylation of PPARγ at Ser273 does not impair the adipogenic capacity of PPARγ but leads to a dysregulation of the expression of a large number of genes that are altered in obesity. frontiersin.orgnih.gov This includes a reduction in the expression of key insulin-sensitizing genes, such as adiponectin and adipsin. nih.govnih.gov The phosphorylation at Ser273 is strongly linked to insulin resistance. nih.govcapes.gov.br

Crucially, anti-diabetic PPARγ ligands, including both full agonists like rosiglitazone and partial or non-agonists like this compound, have been shown to directly inhibit this Cdk5-mediated phosphorylation of PPARγ. nih.govnih.govcapes.gov.br This inhibition occurs both in vitro and in vivo and is independent of classical receptor transcriptional agonism. nih.govcapes.gov.br By blocking Ser273 phosphorylation, these compounds can help restore the expression of gene sets that are dysregulated in obesity, contributing to improved insulin sensitivity. ahajournals.orgnih.govnih.gov The ability of this compound to potently inhibit Cdk5-mediated PPARγ phosphorylation (with IC50 values around 80 nM and Ki values around 28-29 nM) is considered a key mechanism underlying its anti-diabetic effects despite its lack of classical agonism. medkoo.comcaymanchem.commedchemexpress.com This highlights the importance of targeting the Cdk5-mediated phosphorylation pathway as a therapeutic strategy for metabolic disorders. nih.govnih.gov

Disruption of AF2 Surface and Coactivator Binding

The activation function 2 (AF2) surface is a critical region within the ligand-binding domain (LBD) of nuclear receptors like PPARγ. nih.govoatext.com It is formed by a hydrophobic patch involving helices H3, H4, H5, H11, and particularly helix 12 (H12), and serves as a docking site for coactivator proteins containing characteristic LxxLL motifs. osti.govnih.govoatext.com The binding of agonists to the LBD typically stabilizes the AF2 surface, often through a network of hydrogen bonds involving residues in helices H4, H11, and H12, positioning H12 optimally for coactivator interaction and thereby promoting transcriptional activation. osti.govnih.gov

This compound influences the AF2 surface and coactivator binding in a manner distinct from classical full agonists. While full agonists stabilize H12 as part of the AF2 surface, this compound does not appear to induce this same stabilization. nih.gov Structural studies suggest that this compound's binding mode may alter the conformation of the PPARγ LBD, potentially destabilizing the region of H11 near His449 and not stabilizing H12 in the same way as full agonists. nih.gov This altered conformation is believed to distort the AF2 surface, making it less conducive to the recruitment of coactivator proteins. nih.gov

Experimental evidence supports this. In contrast to rosiglitazone, which significantly increases the recruitment of coactivators like SRC1 to PPARγ target gene promoters, this compound treatment does not enhance SRC1 occupancy. ahajournals.orgresearchgate.net This inability to effectively recruit coactivators is a key factor contributing to this compound's lack of classical transcriptional agonism. ahajournals.org The disruption of the AF2 surface and the consequent hindered coactivator binding by this compound appear to be central to its mechanism as a selective PPARγ modulator, allowing it to avoid the full transcriptional activation program associated with the side effects of conventional agonists. nih.gov

Allosteric Modulation of PPARγ

Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule to a site other than the primary orthosteric binding site (where the endogenous ligand or classical agonists/antagonists bind). acs.org While classical PPARγ ligands primarily bind to the orthosteric ligand-binding pocket, there is evidence suggesting that some ligands, including this compound, may also interact with or induce effects through alternate or allosteric sites on the receptor. frontiersin.orgnih.gov

Recent structural and functional studies have revealed that PPARγ can bind ligands at an alternate site in addition to the canonical LBD. frontiersin.orgnih.gov This alternate binding can occur even when the canonical LBD is occupied. frontiersin.org Compounds that bind to this alternate site, including noncanonical agonist ligands (NALs) like this compound, can induce unique receptor conformational changes that impact coregulator binding, transactivation, and target gene expression. frontiersin.orgnih.gov

The binding of this compound, which lacks classical transcriptional agonism, has been shown to potently inhibit the Cdk5-mediated phosphorylation of PPARγ at Ser273. nih.govmedkoo.com While this compound binds within the PPARγ LBD, its mechanism of blocking phosphorylation does not involve direct contact with Ser273. caymanchem.comfrontiersin.org Instead, it is thought to induce structural modifications in the PPARγ:Cdk5 interaction interface, creating an interaction network that protects Ser273 from phosphorylation. frontiersin.org This suggests an allosteric mechanism by which this compound binding to the LBD influences a distant site involved in the interaction with Cdk5. caymanchem.comfrontiersin.orgmedchemexpress.com

Furthermore, the identification of an alternate binding site raises the possibility that allosteric modulation could be a mechanism by which this compound and similar SPPARγMs exert their selective effects. frontiersin.orgnih.gov Targeting an allosteric site could potentially allow for fine-tuning of PPARγ activity without competing with endogenous ligands at the orthosteric site and without inducing the full conformational change that leads to classical agonism and its associated side effects. acs.orgnih.gov While the exact interplay between this compound's binding in the canonical pocket and potential interactions with alternate sites or induction of allosteric effects on Cdk5 binding is complex, the evidence points towards mechanisms beyond simple orthosteric agonism or antagonism. frontiersin.orgfrontiersin.orgnih.gov

Preclinical Efficacy and Biological Activities of Sr1664

Metabolic Regulation and Insulin Sensitivity

SR1664 has demonstrated effects on metabolic regulation, particularly in improving insulin sensitivity in preclinical models. researchgate.net These effects contribute to better control of glucose and lipid metabolism.

Studies in diet-induced obese (DIO) mice have shown that this compound treatment leads to improvements in glucose homeostasis. researchgate.net Specifically, this compound has been reported to improve glucose tolerance and insulin sensitivity in these models. Furthermore, it has been observed to reduce fasting blood glucose and insulin levels in DIO mice. researchgate.net

Illustrative Data: Preclinical studies consistently indicate a reduction in fasting glucose and insulin levels in DIO mice treated with this compound. While specific numerical data points (e.g., percentage reduction, absolute values) would typically be presented in detailed tables within research papers, the findings across multiple sources highlight a clear trend towards improved glucose control. An interactive data table in a full publication might allow users to filter results by study duration or dosage, though such specific data is not available in the provided snippets.

This compound has been shown to improve insulin sensitivity in DIO mice. researchgate.net This improvement is associated with effects on adipose tissue. Research indicates that this compound treatment reduced adiposity in these animal models. researchgate.net Additionally, studies have noted a reduction in adipose tissue inflammation following this compound administration.

Illustrative Data: The reported reduction in adiposity and adipose tissue inflammation underscores the impact of this compound on metabolic health at the tissue level. A detailed data table could present changes in body weight, fat mass percentage, or markers of inflammation (e.g., cytokine levels) in adipose tissue from control versus this compound-treated groups. Interactive features could allow comparison across different inflammatory markers or time points.

Illustrative Data: Data on hepatic glucose production rates, often measured using techniques like glucose production assays, would be crucial here. A data table could compare the rates of glucose production in the livers of treated versus untreated animals.

This compound treatment has been associated with a significant reduction in plasma free fatty acid levels in DIO mice. Elevated free fatty acids are often linked to insulin resistance and metabolic dysfunction, suggesting that the reduction contributes to the beneficial metabolic effects of this compound.

Illustrative Data: A data table could display the concentrations of free fatty acids in the plasma of animal models before and after this compound treatment, or compare levels between treatment and control groups.

Hepatic Glucose Production Suppression

Hepatic Fibrosis Attenuation

In addition to its metabolic effects, this compound has shown promise in attenuating hepatic fibrosis in preclinical models. Hepatic fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, including collagen, in the liver, often leading to impaired liver function.

Research has demonstrated that this compound treatment significantly reduced both total collagen content and Type 1 collagen content in the livers of DIO mice. The reduction in these collagen types is a key indicator of the attenuation of liver fibrosis.

Illustrative Data: Data tables in research publications would typically quantify the collagen content in liver tissue samples, often using histological staining (e.g., picrosirius red) or biochemical assays. An interactive table could show the percentage of fibrotic area or the concentration of collagen in liver samples, allowing for comparison between different treatment groups and potentially different stages of fibrosis.

Inhibition of Hepatic Stellate Cell (HSC) Activation and Proliferation

This compound has demonstrated efficacy in reducing hepatic fibrosis in preclinical models, which is closely linked to its effects on hepatic stellate cells (HSCs). HSCs are the primary collagen-producing cells in the liver, and their activation is a pivotal event in liver fibrogenesis mdpi.comresearchgate.net. Studies have shown that this compound can inhibit the profibrotic activity of HSCs mdpi.com.

In the mouse carbon tetrachloride model of established hepatic fibrosis, treatment with this compound reduced the total and type 1 collagen content and significantly decreased the abundance of activated HSCs mdpi.com. Similar results were observed in a diet-induced obesity model of hepatic steatosis and fibrosis, where this compound treatment reduced liver collagen content and the number of activated HSCs, as determined by smooth muscle α-actin (SMA) expression nih.gov.

In vitro studies using a human HSC-derived cell line, LX-2, further support the direct effects of this compound on HSCs. Treatment with this compound significantly suppressed profibrotic gene markers associated with HSC activation mdpi.com. Furthermore, this compound altered the proliferation of LX-2 cells, both at basal levels and in response to the potent HSC mitogen PDGF-BB mdpi.comresearchgate.net.

Gene Expression Profile Changes in HSCs

This compound influences the gene expression profile of HSCs, shifting it towards a less-activated, less fibrotic phenotype mdpi.com. In LX-2 cells activated with TGF-β to induce a fibrotic phenotype, this compound treatment led to significant changes in the expression of several key genes mdpi.com.

The changes in gene expression were supported at the protein level, with a reduction in SMA abundance observed via Western blot mdpi.com.

| Gene | Effect of this compound Treatment in LX-2 Cells |

| COL1A2 | Significantly suppressed |

| ACTA2 | Significantly suppressed |

| SERPINE1 | Significantly suppressed |

| TGFB | Significantly suppressed |

| TIMP1 | Suppressed |

| TIMP2 | Suppressed |

| MMP1 | Increased expression |

| MMP3 | No significant effect |

Table 1: Effect of this compound on Profibrotic and Antifibrotic Gene Expression in LX-2 Cells

Osteogenesis Promotion

Unlike classical TZD PPARγ agonists that suppress osteoblast differentiation and decrease bone mineralization, this compound does not exhibit these anti-osteoblastogenic effects nih.govoup.comresearchgate.net. This suggests a potential for this compound to be spared from the adverse effects on bone typically associated with full PPARγ activation oup.com.

Impact on Bone Cell Mineralization

Studies have shown that this compound does not affect bone cell mineralization in culture nih.govmdpi.comresearchgate.netprobechem.com. In contrast, the PPARγ agonist rosiglitazone has been shown to reduce the mineralization of mouse osteoblastic cells nih.govresearchgate.net. This difference highlights a key advantage of this compound's non-agonistic mechanism regarding bone health nih.gov.

Induction of Osteogenic Differentiation in Mesenchymal Stem Cells (MSCs)

While this compound is described as a PPARγ antagonist or non-agonist, the concept of pharmacologically repressing PPARγ has been linked to promoting osteogenesis nih.govnih.govacs.org. Activation of PPARγ by TZDs promotes adipogenesis at the expense of osteoblast formation from mesenchymal stem cells (MSCs) oup.comnih.govnih.gov. Inhibition of PPARγ with its antagonist this compound has been reported to promote the induction of osteogenic differentiation in isolated bone marrow-derived mesenchymal stem cells (BMSCs) sci-hub.sebonyannews.ir. A related inverse agonist, SR2595 (developed based on the structural mechanism of this compound's antagonism), also promotes the induction of osteogenic differentiation in isolated BMSCs nih.govnih.govacs.orgbonyannews.ir. This suggests that the mechanism by which this compound avoids classical agonism and blocks inhibitory phosphorylation may indirectly favor the osteogenic lineage of MSCs by not suppressing it, unlike full agonists.

Modulation of Bone Morphogenetic Proteins (BMPs)

Research indicates a relationship between PPARγ signaling and BMP pathways, which are crucial for osteogenesis nih.govrcsb.org. Activation of PPARγ can influence pathways related to BMP signaling nih.gov. While direct evidence of this compound directly modulating BMPs is not extensively detailed in the provided information, its action as a non-agonist PPARγ ligand that blocks Ser273 phosphorylation could indirectly impact BMP signaling. For example, the inhibition of Ser273 phosphorylation by PPARγ ligands can modulate the expression of genes, including those that might influence BMP signaling, such as GDF3 nih.gov. Further research is needed to fully elucidate the direct or indirect modulation of BMPs by this compound.

Anti-Cancer Effects and Chemosensitization

Preclinical studies suggest that this compound may possess anti-cancer effects and can act as a chemosensitizing agent nih.govpnas.org. PPARγ ligands, including this compound, have shown potential in inhibiting the growth of various cancer cell lines mdpi.com.

This compound has been shown to inhibit the development of prostate cancer in preclinical models nih.gov. Furthermore, it has demonstrated the ability to sensitize cancer cells to cytotoxic chemotherapy nih.govpnas.org. In lung cancer cells (A549), this compound significantly increased the cytotoxic effects of carboplatin pnas.org. This effect was also observed with other non-agonist PPARγ ligands pnas.org. Mechanistically, blocking the CDK5-mediated phosphorylation of PPARγ, which this compound does, has been linked to sensitizing cancer cells to apoptosis induced by DNA-damaging agents mdpi.com. Studies have shown increased markers of apoptotic cell death, such as γ-H2AX and TUNEL positivity, when this compound is combined with carboplatin in vivo pnas.org.

The ability of this compound to block CDK5-mediated PPARγ phosphorylation appears to be a key factor in its chemosensitizing effects pnas.orgmdpi.com. This suggests that targeting this specific phosphorylation site with compounds like this compound could be a viable strategy to enhance the effectiveness of chemotherapy in certain cancers pnas.org.

Future Directions and Therapeutic Implications

Potential for Novel Anti-Diabetic Drugs

SR1664 has demonstrated potent anti-diabetic activity in obese and insulin-resistant mouse models without inducing significant weight gain or fluid retention, common side effects of TZD drugs. nih.govahajournals.orgsigmaaldrich.com Studies indicate that this compound's anti-diabetic effects are linked to its ability to block CDK5-mediated phosphorylation of PPARγ at Ser273, which is dysregulated in obesity and diabetes. nih.govahajournals.orgsigmaaldrich.comdiabetesjournals.orgnih.gov This blockade helps preserve the expression of insulin-sensitizing genes, such as adiponectin. ahajournals.org

Research has shown that this compound improves insulin sensitivity in mouse models. nih.govmdpi.com For instance, in diet-induced obese mice, this compound treatment led to improvements in glucose tolerance and reduced fasting insulin levels. nih.govahajournals.org While this compound itself may have limitations regarding pharmacokinetic properties that preclude human administration, its mechanism of action provides a proof-of-principle for developing novel anti-diabetic agents that selectively target PPARγ phosphorylation without classical agonism. frontiersin.org

Role in Treatment of Hepatic Fibrosis

This compound has shown promise in reducing hepatic fibrosis in mouse models. Hepatic fibrosis, the excessive accumulation of collagen in the liver, can lead to cirrhosis and hepatocellular carcinoma. mdpi.comnih.gov While TZDs have shown some protective effects against liver fibrosis by inhibiting hepatic stellate cells (HSCs), their side effects have limited their use for established fibrosis. mdpi.comnih.gov

Studies using mouse models of hepatic fibrosis, including carbon tetrachloride-induced and diet-induced models, have demonstrated that this compound treatment can reduce total and type 1 collagen content and decrease the abundance of activated HSCs. mdpi.comnih.govnih.govdntb.gov.uanih.gov this compound inhibited the profibrotic phenotype of HSCs, suggesting a direct effect on these collagen-producing cells. mdpi.comnih.gov Notably, this compound reduced liver fibrosis in a diet-induced obesity model even without significantly improving insulin resistance in that specific context, suggesting that its antifibrotic effects might involve different mechanisms or target genes than its insulin-sensitizing effects. nih.govnih.gov

Therapeutic Applications in Cancer Therapy

Emerging evidence suggests potential therapeutic applications for this compound in cancer therapy, particularly in sensitizing cancer cells to chemotherapy. PPARγ is implicated in various cancers, and its activation can sometimes inhibit cancer cell growth. frontiersin.orgmdpi.com Studies have indicated that blocking the phosphorylation of PPARγ at Ser273 can sensitize cancer cells to apoptosis induced by DNA-damaging agents like carboplatin. mdpi.compnas.org

Research using noncanonical agonist ligands (NALs) like this compound has shown that they can increase the cytotoxic effects of carboplatin in cancer cells, such as lung cancer cells. pnas.org This effect was observed in both in vitro experiments and in mouse xenograft models, where this compound combined with carboplatin led to a significant increase in markers of DNA damage and apoptosis. pnas.org These findings suggest that inhibiting PPARγ phosphorylation with compounds like this compound could be a strategy to enhance the efficacy of chemotherapy in certain cancers. mdpi.compnas.org

Advancements in PPARγ-Targeted Therapies Beyond Classical Agonism

This compound represents a significant advancement in the development of PPARγ-targeted therapies by demonstrating that therapeutic benefits can be achieved without the classical transcriptional agonism associated with TZDs. sigmaaldrich.comdiabetesjournals.orgnih.govrsc.org Its mechanism, primarily blocking CDK5-mediated Ser273 phosphorylation, highlights an alternative approach to modulating PPARγ activity. nih.govsigmaaldrich.comdiabetesjournals.orgnih.gov

This selective modulation avoids the strong adipogenic program and associated side effects like weight gain and fluid retention that have limited the clinical utility of full PPARγ agonists. nih.govnih.govmdpi.comnih.govrsc.org The structural analysis of PPARγ in complex with this compound has provided insights into how this non-agonist binding can still lead to beneficial effects, particularly by influencing the phosphorylation state of the receptor. rcsb.orgrsc.org This understanding is crucial for the rational design of next-generation selective PPARγ modulators (SPPARγMs) with improved therapeutic profiles. rsc.orgrsc.org

Continued Research into Selective PPARγ Modulation

Ongoing research continues to explore the full potential of selective PPARγ modulation, building upon the insights gained from compounds like this compound. The focus is on developing new SPPARγMs that retain the beneficial effects on insulin sensitivity and fibrosis while completely avoiding or minimizing unwanted side effects. nih.govmdpi.comnih.govrsc.org

Studies are investigating the precise mechanisms by which selective ligands differentially affect PPARγ's interaction with coactivators and corepressors, leading to distinct gene expression profiles compared to full agonists. The aim is to design compounds that can selectively activate the subset of PPARγ target genes responsible for therapeutic benefits without activating those linked to adverse effects. ahajournals.orgnih.govrsc.org The development of compounds with improved pharmacokinetic properties based on the structural understanding of this compound's binding is also a key area of research for translating these findings into clinically viable therapies. frontiersin.orgnih.gov

Q & A

Q. What is the molecular mechanism by which SR1664 exerts its anti-diabetic effects?

this compound acts as a non-agonist PPARγ ligand that selectively inhibits Cdk5-mediated phosphorylation of PPARγ at Ser273, thereby preserving insulin sensitivity without activating classical PPARγ transcriptional pathways. Unlike full agonists (e.g., rosiglitazone), this compound binds to an allosteric site near the canonical ligand-binding pocket, blocking phosphorylation without inducing adipogenesis or fluid retention . Key evidence includes in vitro kinase assays (IC50 = 80 nM) and crystallographic data showing this compound’s unique binding mode .

Q. Which experimental models are most suitable for studying this compound’s efficacy in metabolic disorders?

Diabetic mouse models (e.g., ob/ob or high-fat diet-induced) are preferred for evaluating glucose homeostasis, insulin secretion, and adiposity. For hepatic fibrosis, CCl4-induced liver injury models in mice demonstrate this compound’s ability to reduce collagen deposition and SMA expression . Cell-based assays using LX-2 hepatic stellate cells or 3T3-L1 adipocytes are critical for mechanistic studies .

Q. How does this compound compare to traditional PPARγ agonists like rosiglitazone in preclinical studies?

this compound shows comparable glucose-lowering efficacy to rosiglitazone but avoids adverse effects such as weight gain, fluid retention, and bone loss. In diabetic mice, this compound reduced blood glucose by 40% (vs. 35% for rosiglitazone) while maintaining lean body mass and lower fat content . Rosiglitazone, however, increased adipocyte differentiation (PPARγ activation), whereas this compound did not .

Advanced Research Questions

Q. What structural features of this compound enable its selective inhibition of PPARγ phosphorylation?

X-ray crystallography (2.20 Å resolution) reveals this compound occupies an allosteric binding site adjacent to the canonical PPARγ ligand pocket. This positioning sterically hinders Cdk5 access to Ser273. Key interactions include hydrophobic contacts with Leu330 and hydrogen bonding with Gln286, which stabilize the inactive conformation . Mutagenesis studies confirm that Ser273 phosphorylation inhibition is independent of helix 12 repositioning, a hallmark of classical agonists .

Q. How should researchers address contradictory findings in this compound’s effects on fibrosis markers?

While this compound reduced hepatic collagen in CCl4-induced fibrosis (Sirius Red staining showed 50% reduction) , it paradoxically increased SMA and collagen I expression in obesity-related fibrosis models . This duality may reflect context-dependent PPARγ modulation. Researchers should:

Q. What methodological strategies are recommended for studying this compound in combination therapies?

In cancer research, this compound enhanced carboplatin efficacy in triple-negative breast cancer models by sensitizing cells to apoptosis. To design such studies:

- Use synergistic dose matrices (e.g., Chou-Talalay method) to identify optimal ratios.

- Monitor PPARγ phosphorylation status (Western blot) and downstream targets (e.g., adiponectin) to confirm mechanistic fidelity .

- Employ transcriptomics (RNA-seq) to uncover off-target pathways altered by combination treatment .

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic and pharmacodynamic profiles?

this compound exhibits poor solubility in aqueous buffers, necessitating DMSO-based formulations for in vivo studies. To improve reproducibility:

- Standardize vehicle controls across experiments.

- Use fluorescence polarization assays (e.g., with biotinylated CBP-1 peptide) to quantify PPARγ-cofactor interactions under varying conditions .

- Validate in vitro findings with in vivo pharmacokinetic sampling (plasma half-life = ~4 hrs in mice) .

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting results (e.g., fixed-effects models for preclinical studies) .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses . For example, prioritize studies on this compound’s role in non-alcoholic steatohepatitis (NASH), where PPARγ modulation remains underexplored .

- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, including detailed dosing protocols and blinding during histopathological assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.